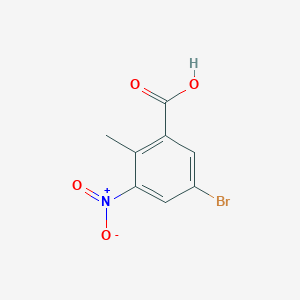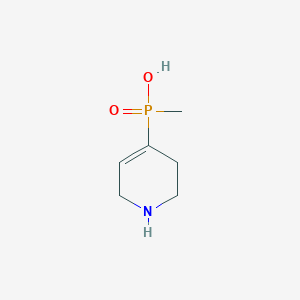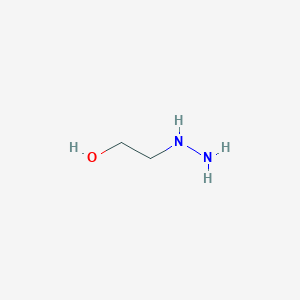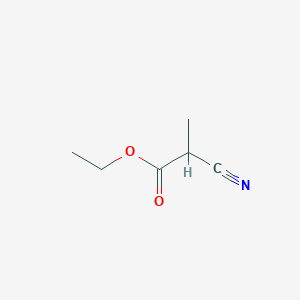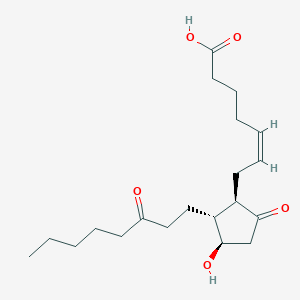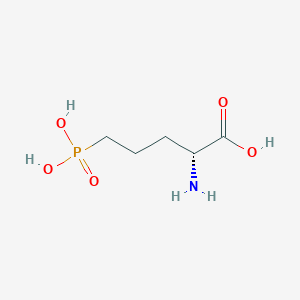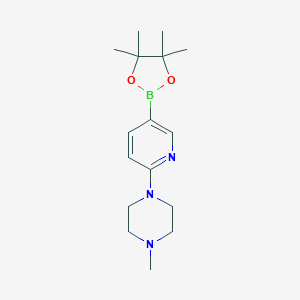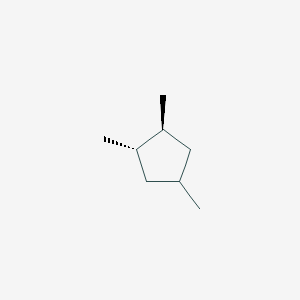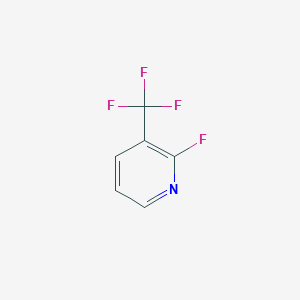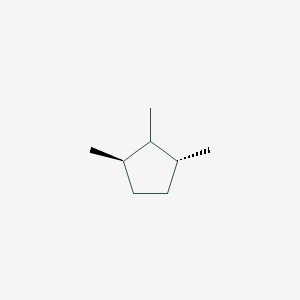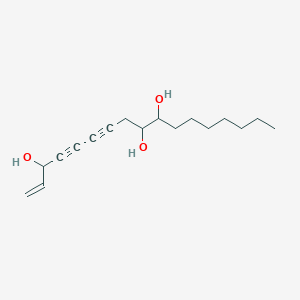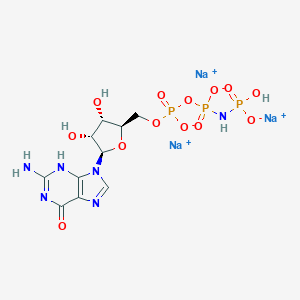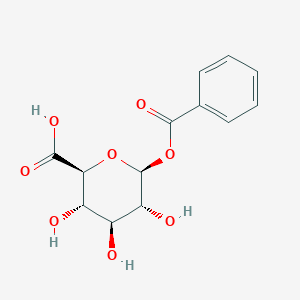
Benzoyl glucuronide
Vue d'ensemble
Description
Benzoyl glucuronide is a conjugate of benzoic acid and glucuronic acid. It is formed through the process of glucuronidation, where glucuronic acid is attached to benzoic acid. This compound is a type of acyl glucuronide, which are known for their role in the metabolism and excretion of various xenobiotics and endogenous substances.
Applications De Recherche Scientifique
Benzoyl glucuronide has several scientific research applications:
Chemistry: It is used as a model compound to study the kinetics and mechanisms of glucuronidation reactions.
Biology: It serves as a biomarker for the metabolism of benzoic acid in biological systems.
Medicine: It is investigated for its role in drug metabolism and potential implications in drug-induced toxicities.
Industry: It is used in the development of analytical methods for the detection and quantification of glucuronides in various matrices.
Mécanisme D'action
Target of Action
Benzoyl glucuronide is a metabolite of benzoic acid, which is widely used as a food preservative . The primary targets of this compound are the enzymes involved in the glucuronidation process, particularly the UDP-glucuronosyltransferase (UGT) isoforms . These enzymes play a crucial role in Phase II metabolism, converting a wide range of functional groups into highly water-soluble glucuronides .
Mode of Action
This compound interacts with its targets through a process known as glucuronidation. This is a fundamental process in Phase II metabolism, where a wide range of functional groups, including those generated as primary metabolites, are converted into highly water-soluble, readily excreted glucuronides . The glucuronidation process involves the transfer of a glucuronic group from UDP-glucuronic acid to a functionalized foreign compound .
Biochemical Pathways
The glucuronidation process is a key biochemical pathway affected by this compound. This pathway involves the conjugation of α-D-glucuronic acid with the carboxylic acid group of a xenobiotic in the presence of UGT enzymes . The primary product is always the 1-β-O-acyl-glucuronide . This process results in the formation of highly water-soluble metabolites that are readily excreted from the body .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). As a glucuronide metabolite, this compound is typically considered inactive and rapidly eliminated . The rate of its degradation via intramolecular transacylation and hydrolysis has been associated with the degree of protein adduct formation .
Result of Action
The result of this compound’s action is the formation of highly water-soluble metabolites that are readily excreted from the body . Acyl glucuronide metabolites, such as this compound, have been implicated in drug-induced toxicities . These metabolites can covalently modify biological molecules, including proteins, lipids, and nucleic acids .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH level can affect the stability of acyl glucuronides . This compound is highly stable at pH 3 but rapidly cyclises at less than physiological pH . Furthermore, the steric and electronic environment of the ester linkage to the sugar can strongly influence the electrophilicity of acyl glucuronides .
Analyse Biochimique
Biochemical Properties
Benzoyl glucuronide interacts with a wide range of functional groups, including those generated as primary metabolites . It is converted into highly water-soluble, readily excreted glucuronides . The glucuronidation process involves the conjugation of α-D-glucuronic acid with the carboxylic acid group of a xenobiotic in the presence of membrane-bound UDP-glucuronosyltransferase (UGT) enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to form highly water-soluble glucuronides allows it to interact with a variety of biomolecules .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzoyl glucuronide can be synthesized through the enzymatic reaction involving uridine diphosphate glucuronosyltransferase (UGT) enzymes. The reaction typically involves the conjugation of benzoic acid with glucuronic acid in the presence of UGT enzymes. The reaction conditions often include a buffered aqueous solution at physiological pH and temperature.
Industrial Production Methods: Industrial production of this compound may involve the use of recombinant UGT enzymes to facilitate the glucuronidation process. The process can be scaled up by optimizing the reaction conditions, such as enzyme concentration, substrate concentration, and reaction time, to achieve high yields of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: Benzoyl glucuronide undergoes various chemical reactions, including hydrolysis, transacylation, and anomerization. These reactions are influenced by the presence of nucleophiles and the pH of the environment.
Common Reagents and Conditions:
Hydrolysis: This reaction occurs in the presence of water, leading to the breakdown of this compound into benzoic acid and glucuronic acid.
Transacylation: This reaction involves the transfer of the acyl group from this compound to another nucleophile, such as a protein or amino acid.
Anomerization: This reaction involves the conversion of the β-anomer of this compound to the α-anomer and vice versa.
Major Products: The major products formed from these reactions include benzoic acid, glucuronic acid, and various acylated derivatives depending on the nucleophile involved in the transacylation reaction.
Comparaison Avec Des Composés Similaires
- Phenylacetic acid glucuronide
- Salicylic acid glucuronide
- Ibuprofen glucuronide
Comparison: Benzoyl glucuronide is unique in its structure and reactivity compared to other acyl glucuronides. While phenylacetic acid glucuronide and salicylic acid glucuronide also undergo similar glucuronidation reactions, the specific reactivity and stability of this compound can differ due to the nature of the benzoic acid moiety. This uniqueness can influence its role in drug metabolism and potential toxicities.
Propriétés
IUPAC Name |
(2S,3S,4S,5R,6S)-6-benzoyloxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O8/c14-7-8(15)10(11(17)18)20-13(9(7)16)21-12(19)6-4-2-1-3-5-6/h1-5,7-10,13-16H,(H,17,18)/t7-,8-,9+,10-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOPFVNXNMEEDI-UNLLLRGISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90940901 | |
| Record name | 1-O-Benzoylhexopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90940901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Benzoyl glucuronide (Benzoic acid) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010324 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
19237-53-7 | |
| Record name | Benzoyl glucuronide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19237-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoyl glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019237537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-O-Benzoylhexopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90940901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZOYL GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OC94T61O9A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Benzoyl glucuronide (Benzoic acid) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010324 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[(8R,9S,13S,14S,17S)-13-methyl-3-(oxan-2-yloxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane](/img/structure/B31380.png)
